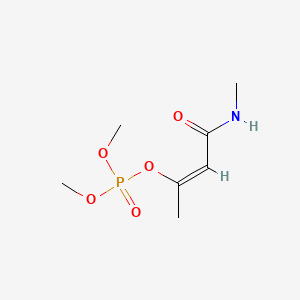

Monocrotophos (Z)-analog

Description

Properties

IUPAC Name |

dimethyl [(Z)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTSDMXIXPKRQR-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)NC)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042165 | |

| Record name | (Z)-Monocrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-44-8 | |

| Record name | Dimethyl (1Z)-1-methyl-3-(methylamino)-3-oxo-1-propen-1-yl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Monocrotophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Monocrotophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (Z)-1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOCROTOPHOS Z-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B03JOB434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis Methodologies for Monocrotophos Z Analog

Strategies for (Z)-Stereoisomer Control in Enol Phosphate (B84403) Synthesis

Achieving control over the geometry of the double bond in enol phosphate synthesis is a primary challenge. Traditional methods often result in a mixture of (E) and (Z) isomers, requiring separation or the development of stereoselective synthetic routes.

The Perkow reaction, a well-established method for synthesizing enol phosphates, involves the reaction of a trialkyl phosphite (B83602) with an α-halo ketone. wikipedia.org The stereochemical outcome of this reaction is influenced by several factors, including the substrates, solvent, and reaction conditions. scispace.comacs.org

Research has shown that modifications to the traditional Perkow reaction can favor the formation of the (Z)-isomer. Key strategies include:

Leaving Group Variation: The nature of the halogen in the α-haloketone can influence the E/Z ratio.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the stereochemical pathway of the reaction.

Catalysis: The use of certain catalysts can direct the reaction towards the desired (Z)-stereoisomer.

A modified Perkow reaction, termed the Perkow-Shi reaction, has been developed using α-tosyloxylation of ketones. nih.gov However, this method did not show a preference for E/Z geometry, often resulting in mixtures of isomers. researchgate.net

Table 1: Factors Influencing Stereoselectivity in the Perkow Reaction

| Factor | Variation | Impact on (Z)-Isomer Formation |

| Halogen in α-haloketone | Different halogens (e.g., Cl, Br, I) can alter the transition state, potentially favoring the (Z)-isomer under specific conditions. | |

| Solvent | Polar aprotic solvents may favor the (Z)-isomer by influencing the reaction's kinetic or thermodynamic control. | |

| Additives | Lewis acids can coordinate with the carbonyl group, influencing the stereochemical outcome. |

To overcome the stereoselectivity challenges of the Perkow reaction, several alternative synthetic routes have been explored:

Hydroalumination and Carbocupration: The hydroalumination or carbocupration of alkynyl precursors has been shown to be a successful and general method for the stereocontrolled synthesis of (Z)-alkenylphosphine–borane complexes, with Z/E ratios generally higher than 95/5. acs.orgacs.org

Gold-Catalyzed Hydrophosphoryloxylation: The hydrophosphoryloxylation of haloalkynes catalyzed by gold(I) complexes can produce (Z)-alkenyl halophosphates with high regio- and stereoselectivity. rsc.org The Z-stereoselectivity is attributed to the trans-addition of the nucleophile to the gold-complexed alkyne intermediate. rsc.org

Transition-Metal-Free Addition Reactions: The addition reaction of alkynes to N-heterocycles, promoted by potassium phosphate in DMSO, can yield (Z)-N-(1-alkenyl)imidazoles with high stereoselectivity. nih.gov

Methodologies for Characterization of Stereochemical Purity in Synthetic Products

Accurate determination of the E/Z isomer ratio is essential. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR spectroscopy are powerful tools for distinguishing between (E) and (Z) isomers. acs.org The chemical shifts and coupling constants, particularly the 3JP-H coupling, are often different for the two isomers. researchgate.net Two-dimensional NMR techniques like NOESY can provide definitive structural assignments. rsc.org

Gas Chromatography (GC): GC is a useful technique for separating and quantifying volatile isomers. Different isomers often exhibit different retention times, allowing for their identification and the determination of their relative abundance. google.com

High-Performance Liquid Chromatography (HPLC): HPLC, especially with chiral stationary phases, can be used to separate and quantify stereoisomers.

Mass Spectrometry (MS): Mass spectrometry can be used to identify and characterize organophosphate-protein adducts, which can be useful in understanding the biological activity of different isomers. nih.gov

Green Chemistry Principles in Monocrotophos (B1676717) (Z)-analog Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize their environmental impact. researchgate.netnih.govacs.orgrsc.orgrsc.org Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives.

Catalysis: Employing catalytic reactions to reduce waste and energy consumption. Recent developments have focused on solvent-free techniques and the use of visible light as a renewable energy source. researchgate.net

Sustainable Practices: This includes the safe synthesis of organophosphorus compounds, their decontamination, and the development of greener detection methods. rsc.org

Advanced Analytical Methodologies for Monocrotophos Z Analog

Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For Monocrotophos (B1676717), separating the (Z)-analog from its (E)-isomer is essential for accurate quantification and toxicological assessment. Various chromatographic methods have been developed and enhanced to achieve this separation.

Gas-Liquid Chromatography (GLC) Enhancements for Stereoisomer Resolution

Gas-Liquid Chromatography (GLC) has been recommended as a sensitive and selective technique for the determination of monocrotophos residues. nih.gov Enhancements in GLC methods focus on improving the resolution between the (Z) and (E) stereoisomers. The choice of detector is critical for achieving high sensitivity and selectivity.

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus-containing compounds, making it well-suited for analyzing organophosphate pesticides like monocrotophos. After extraction and clean-up using column adsorption chromatography, the extract containing monocrotophos is analyzed by GLC with an FPD. This method allows for mean recoveries of 75-120% from crops at levels of 0.05-0.20 ppm.

Thermionic Detector (TID): The thermionic detector is another sensitive option for the analysis of monocrotophos. A common method involves sample extraction with dichloromethane, followed by a series of solvent exchanges and washings for cleanup before injecting an aliquot into the GLC instrument. inchem.org

A study on the biodegradation of monocrotophos utilized a GC system equipped with a Flame Ionization Detector (FID). The parameters for this analysis are detailed below. academicjournals.org

| Parameter | Value |

| Column Temperature | 230°C |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Hydrogen Gas Flow | 4.5 ml/min |

| Air Flow | 175 ml/min |

| Column | 1.5% OV-17 + 1.75% OV-210 Chrom W-HP 80/100 mesh |

| Retention Time | 1.6 min |

High-Performance Liquid Chromatography (HPLC) Method Development for (Z)-Analog

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of thermally labile compounds like many organophosphorus pesticides. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) methods have been specifically developed for the separation and determination of monocrotophos isomers.

A simple and effective RP-HPLC method was developed for the determination of both cis (Z) and trans (E) isomers of monocrotophos in technical products. nih.gov This method allows for quality assurance and the study of the relative stabilities of the two isomers. nih.gov Another developed RP-HPLC method demonstrated good reproducibility and sensitivity, positioning it as a potential replacement for more complex gas-liquid chromatographic analyses. researchgate.net

Several studies have outlined specific parameters for the HPLC analysis of monocrotophos, which are summarized in the table below.

| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 ijcmas.com |

| Column | C18 Hypersil BDS (250 mm × 4.6 mm, 5.0 μm) | C18 | C18 Brownlee analytical |

| Mobile Phase | Water and Acetonitrile (gradient) | Aqueous Acetonitrile | Acetonitrile and Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min | - | 1.70 mL/min |

| Detector | UV at 254 nm | UV at 218 nm | UV-VIS at 220 nm |

| Retention Time | ~11.31 min | - | 0.76 min |

Chiral Chromatography Applications for Monocrotophos Stereoisomers

Chirality is a key feature in many modern pesticides, including organophosphates. nih.gov Enantiomers of a chiral compound can exhibit different biological activities and toxicities. researchgate.net Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is a powerful technique for separating enantiomers. researchgate.netlcms.cznih.gov

The development of effective CSPs is crucial for the successful chiral separation of a wide range of stereoisomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent capabilities for resolving the enantiomers of various compounds. nih.gov For instance, a cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral stationary phase has been successfully used for the enantiomeric separation of ten chiral pesticides. nih.gov Although specific studies focusing solely on the chiral separation of Monocrotophos (Z)-analog are not extensively detailed in the provided results, the principles of chiral chromatography are directly applicable. The enantioselective separation of chiral organophosphates has been demonstrated, highlighting the potential of this technique for resolving the stereoisomers of monocrotophos. nih.gov

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the identity of analytes and elucidating their chemical structures. Mass spectrometry and nuclear magnetic resonance spectroscopy are primary tools for the detailed characterization of the this compound.

Mass Spectrometry (MS) for (Z)-Analog Identification and Protein Adduct Characterization

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a robust method for the identification and quantification of monocrotophos. annexpublishers.comsemanticscholar.org The technique provides highly specific spectral data, allowing for the confident identification of compounds in complex mixtures. annexpublishers.comsemanticscholar.org In a forensic study, a GC peak at 15.542 minutes was identified as monocrotophos by matching its mass spectrum with a data library. annexpublishers.com

The mass spectrum of monocrotophos shows major signals at specific mass-to-charge ratios (m/z).

| m/z |

| 55 |

| 67 |

| 79 |

| 97 |

| 109 |

| 127 |

Data sourced from a study on the detection of monocrotophos in forensic samples. annexpublishers.com

Beyond simple identification, mass spectrometry is a powerful tool for characterizing the interaction of organophosphates with biological molecules. Organophosphates can form covalent adducts with proteins, which can lead to adverse health effects. researchgate.netcdc.gov MS can identify these OP-protein adducts, characterize the structure of the adduct, and pinpoint the specific amino acid residue that has been modified. researchgate.net This capability is crucial for understanding the molecular mechanisms of toxicity and for developing biomarkers of exposure. researchgate.netcdc.gov Recent advancements in open-mass search algorithms for MS data allow for the identification of xenobiotic-protein adducts even without prior knowledge of the adduct's mass or the protein target. researchgate.netbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural and stereochemical elucidation of organic molecules. nanoqam.ca It provides precise information regarding the structural formula and the spatial arrangement of atoms, which is essential for distinguishing between stereoisomers like the (Z) and (E)-analogs of monocrotophos. nanoqam.ca

The ¹H NMR spectrum of a molecule provides key information through chemical shifts and coupling constants. In the case of monocrotophos, the protons in the (Z) and (E) isomers will exist in slightly different chemical environments, leading to distinct signals in the NMR spectrum. For example, the chemical shifts of the methoxy groups attached to the phosphorus atom can be indicative of the stereochemistry. In some organophosphorus compounds, the presence of an asymmetric carbon can cause magnetic non-equivalence in otherwise identical groups, leading to more complex splitting patterns that aid in structural assignment. epa.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the stereochemistry of molecules. wordpress.com NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded. wordpress.com By observing cross-peaks between specific protons in a NOESY spectrum, the relative stereochemistry of the molecule can be definitively assigned. This would allow for the unambiguous differentiation of the this compound from its (E)-isomer. Quantitative NMR (qNMR) is also emerging as a high-precision technique for assessing the stability and purity of pesticide standards in solutions. eurl-pesticides.eu

Infrared (IR) and UV-Vis Spectroscopy for Analytical Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the structural elucidation and quantification of chemical compounds. For the this compound, these methods can provide confirmatory evidence of its identity, often in conjunction with other analytical techniques.

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule is dependent on its isomeric form. While specific UV-Vis data for the (Z)-analog of Monocrotophos is not extensively detailed in publicly available literature, studies on similar compounds demonstrate that isomers can exhibit distinct absorption maxima (λmax) and molar absorptivity. For instance, the Z-isomer of some molecules shows a red-shifted absorption peak compared to the E-isomer researchgate.net. For the general analysis of Monocrotophos, a UV-Visible based study has reported detection at a wavelength of 490 nm following a derivatization reaction cwejournal.org. The development of a specific UV-Vis method for the (Z)-analog would likely involve identifying a wavelength where its absorbance is maximal and distinct from its (E)-isomer.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) |

| P=O (Phosphoryl) | 1250 - 1300 |

| C=C (Alkene) | 1640 - 1680 |

| C-O (Ester) | 1000 - 1300 |

| N-H (Amide) | 3100 - 3500 (stretching), 1550 - 1650 (bending) |

| C-N | 1380 - 1250 |

This table presents predicted ranges based on general IR correlation tables and data for similar organophosphate compounds.

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for pesticide detection. While research specifically targeting the this compound is limited, the principles of electrochemical detection for organophosphates can be readily adapted for isomer-specific analysis. The development of such sensors often involves the modification of electrode surfaces to enhance selectivity and sensitivity.

The detection of organophosphates can be achieved through enzymatic or non-enzymatic sensors. Non-enzymatic sensors are gaining traction due to their higher stability nih.gov. For Monocrotophos, a non-enzymatic electrochemical impedance sensor using a Zr-MOF/ZrO2/MWCNT ternary composite has been developed with a low detection limit of 1.11 nM researchgate.net. The selectivity of these sensors is a crucial aspect, and modifications with materials that can differentiate between the spatial arrangements of the (Z) and (E) isomers would be necessary for specific detection.

| Sensor Type | Electrode Modification | Detection Limit (for Monocrotophos) | Linearity Range | Reference |

| Non-enzymatic Impedimetric Sensor | Zr-MOF/ZrO2/MWCNT | 1.11 nM | - | researchgate.net |

| Enzymatic Biosensor | Acetylcholinesterase-based | 0.03 ng/ml (for Malathion) | 0.1 - 20 ng/ml (for Malathion) | benthamopen.com |

This table includes data for Monocrotophos where available and for a similar organophosphate to illustrate typical performance.

Future research in this area could focus on the design of electrode surfaces functionalized with receptors that have a specific affinity for the geometric structure of the this compound.

Molecularly Imprinted Polymers (MIPs) for Selective (Z)-Analog Extraction and Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule, often referred to as "plastic antibodies" nih.gov. This technology holds significant promise for the selective extraction and detection of the this compound from complex matrices. The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, the (Z)-analog of Monocrotophos). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte.

Studies have demonstrated the successful synthesis of MIPs for the selective extraction of Monocrotophos. These MIPs have shown a high affinity and selectivity for Monocrotophos, with evidence from FT-IR analysis suggesting that amide-hydrogen-bonding interactions are key to the recognition process nih.gov. The interaction is believed to occur between the functional monomers of the polymer and the amino and P=O groups of the Monocrotophos molecule nih.govresearchgate.net.

For the specific extraction of the (Z)-analog, the imprinting process would ideally use the purified (Z)-isomer as the template. This would create binding sites that are sterically and chemically optimized for the (Z)-conformation, allowing for its selective separation from the (E)-isomer and other interfering substances.

| MIP System | Template | Functional Monomer | Cross-linker | Key Findings | Reference |

| Nylon-6 based film | Monocrotophos | Formic acid solution of nylon-6 | - | High affinity and rapid equilibrium adsorption for Monocrotophos and its structural analogs. | nih.govresearchgate.net |

| Non-covalent MIP | Monocrotophos | Methacrylic acid | Ethylene glycol dimethacrylate | Total number of binding sites calculated to be 4.046 µmol/g. | nih.gov |

The development of MIPs specifically for the this compound would enable highly selective sample clean-up prior to analysis by other methods, or could be integrated into sensor platforms for direct detection.

Environmental Transformation and Persistence of Monocrotophos Z Analog

Hydrolytic Degradation Pathways and Kinetics of the (Z)-Analog

Hydrolysis is a primary pathway for the degradation of monocrotophos (B1676717) in the environment. This process involves the cleavage of the molecule by reaction with water, leading to the formation of less toxic metabolites. inchem.org The rate of this chemical breakdown is significantly influenced by environmental factors, most notably pH and temperature. inchem.orgepa.gov

Influence of pH on (Z)-Analog Hydrolysis Rates

The stability of monocrotophos is highly dependent on the pH of the aqueous solution. nih.gov Generally, as an organophosphate insecticide, it is more susceptible to degradation under alkaline conditions through a process known as alkaline hydrolysis. usu.edunichino.ukmsu.edu The rate of hydrolysis can increase by a factor of ten for every one-unit increase in pH. usu.edunichino.uk

Studies have shown that hydrolysis is slow under acidic and neutral conditions but accelerates significantly in alkaline environments. For instance, the half-life of monocrotophos in a solution at 38°C is 23 days at a neutral pH of 7.0. inchem.orgepa.gov In contrast, at 25°C, the half-life is approximately 14 to 21 days at pH 9. epa.gov This demonstrates that both higher pH and higher temperatures promote faster degradation.

Table 1: Effect of pH on the Hydrolysis Half-Life of Monocrotophos

| pH | Temperature (°C) | Half-Life (Days) | Reference |

|---|---|---|---|

| 7.0 | 38 | 23 | inchem.orgepa.gov |

| 9.0 | 25 | 14-21 | epa.gov |

Identification and Characterization of Hydrolytic Metabolites (e.g., N-methyl acetoacetamide, Dimethyl phosphoric acid)

The hydrolytic degradation of monocrotophos primarily involves the cleavage of the phosphate-crotonamide bond. researchgate.net This process breaks the parent compound into smaller, less toxic molecules. The major identified hydrolytic metabolites include Dimethyl phosphoric acid (DMP) and N-methylacetoacetamide. inchem.orgresearchgate.net

The formation of these products is a key indicator of monocrotophos degradation. For example, during the bacterial degradation of monocrotophos, a decrease in the parent compound's concentration is met with a simultaneous increase in the levels of N-methylacetoacetamide. academicjournals.org Other metabolites that have been identified following hydrolysis and subsequent microbial action include monomethyl phosphate (B84403) and phosphoric acid. nih.govresearchgate.netjabonline.in Ultimately, these intermediates can be further broken down into basic compounds like acetic acid, carbon dioxide, and water. nih.govresearchgate.net

Photolytic Degradation Mechanisms under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For monocrotophos, this process is not considered a primary degradation pathway in aqueous solutions, as the molecule does not significantly absorb light within the environmental spectrum. nih.gov However, photolysis can be more significant on surfaces, such as soil or plant foliage.

The degradation of monocrotophos on soil exposed to natural sunlight is rapid, with a reported half-life of less than 7 days, compared to a half-life of approximately 30 days in dark control samples. epa.gov This suggests that components within the soil may act as photosensitizers, absorbing light energy and transferring it to the monocrotophos molecule, thereby accelerating its breakdown. The rate of photolytic decomposition in water has been observed to increase with a higher solution pH, which affects the distribution and light absorbance of the monocrotophos species. nih.gov Advanced oxidation processes, such as the use of UV light in combination with ozone or catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO), can significantly enhance degradation, leading to the complete mineralization of the compound. nih.govbohrium.comresearchgate.net

Biodegradation Pathways and Microbial Metabolism of the (Z)-Analog

Biodegradation by microorganisms is considered one of the most important processes for the removal and detoxification of monocrotophos from soil and water environments. jabonline.in A diverse range of bacteria and fungi have demonstrated the ability to utilize monocrotophos as a source of carbon, phosphorus, and/or nitrogen, breaking it down into less harmful substances. bohrium.com

The primary mechanism of microbial attack is the enzymatic hydrolysis of the phosphate ester bond. researchgate.net Key metabolic reactions include O-demethylation, N-demethylation, and the cleavage of the phosphate-crotanamide linkage. researchgate.netjabonline.in

Bacterial Degradation of Monocrotophos (Z)-analog: Isolation and Characterization of Degrading Strains

Numerous bacterial species have been isolated from pesticide-contaminated agricultural soils and have shown a significant capacity for degrading monocrotophos. These isolates are typically identified through enrichment culture techniques, where monocrotophos is the sole source of essential nutrients. academicjournals.orgscialert.net

Identified degrading strains belong to a wide array of genera, including Rhodococcus, Bacillus, Pseudomonas, Micrococcus, Ochrobactrum, and Proteus. academicjournals.orgnih.govnih.gov The efficiency of degradation can vary significantly between different species and whether they are used as individual strains or as a consortium. Bacterial consortia often exhibit accelerated degradation rates compared to pure cultures. jabonline.in For example, one study found that a consortium of Gordonia terrae, Pseudomonas aeruginosa, and Serratia surfactantfaciens achieved 95% degradation of 500 ppm monocrotophos within 96 hours. jabonline.in

Table 2: Selected Bacterial Strains Involved in Monocrotophos Degradation

| Bacterial Strain(s) | Degradation Conditions/Efficiency | Reference |

|---|---|---|

| Rhodococcus phenolicus | 30% degradation after 4 days | academicjournals.org |

| Rhodococcus ruber | 45% degradation after 4 days | academicjournals.org |

| Proteus myxofaciens | Tolerant up to 1500 ppm | nih.gov |

| Consortium: Micrococcus luteus, Rhodococcus sp., Bacillus aryabhattai, Ochrobactrum intermedium | Complete degradation in soil after 2 weeks | nih.gov |

| Consortium: Gordonia terrae, Pseudomonas aeruginosa, Serratia surfactantfaciens | 95% degradation of 500 ppm after 96 hours | jabonline.in |

Fungal Degradation of this compound: Enzymatic Mechanisms and Degradation Kinetics

Fungi also play a crucial role in the biodegradation of monocrotophos, primarily through the secretion of extracellular enzymes. nih.govresearchgate.net Species from genera such as Aspergillus, Penicillium, and Fusarium have been identified as effective degraders. nih.govresearchgate.netjournal-aquaticscience.com

The key enzymes involved are organophosphate (OP) hydrolases, which catalyze the hydrolytic cleavage of the vinyl phosphate bond of the monocrotophos molecule. nih.govresearchgate.net These enzymes can be isolated and purified, and studies have shown they are often composed of multiple subunits. nih.govresearchgate.net The enzymatic method of degradation has been found to be more efficient than using whole microbial cells, with significantly shorter half-lives. For instance, a study of OP hydrolases from five different fungal isolates found that the enzyme from Penicillium aculeatum was the most efficient, with a degradation half-life of just 0.6 days in a liquid medium. nih.govresearchgate.net

Table 3: Degradation Kinetics of Monocrotophos by Extracellular Fungal Hydrolases

| Fungal Isolate | Degradation Rate Constant (k_deg) (day⁻¹) | Half-Life (t₁/₂) (Days) | Reference |

|---|---|---|---|

| Aspergillus niger | 0.0368 | 0.79 | nih.govresearchgate.net |

| Aspergillus flavus | 0.0138 | 2.11 | nih.govresearchgate.net |

| Penicillium aculeatum | 0.048 | 0.6 | nih.govresearchgate.net |

| Fusarium pallidoroseum | 0.016 | 1.8 | nih.govresearchgate.net |

| Macrophomina sp. | 0.0138 | 2.11 | nih.govresearchgate.net |

Metabolomic Profiling of Microbial Degradation Products of the (Z)-Analog

While a specific metabolomic profile for the microbial degradation of the this compound is not extensively documented in scientific literature, studies on the biodegradation of technical grade monocrotophos provide insight into the probable metabolites. Microbial degradation is a primary mechanism for the detoxification of organophosphate pesticides in the environment, involving various enzymatic reactions such as hydrolysis, oxidation, and demethylation. jabonline.in

Bacterial consortia and individual strains, including species of Pseudomonas, Bacillus, Arthrobacter, and Aspergillus, have demonstrated the capability to degrade monocrotophos. jabonline.inijcmas.com The identified metabolites from the degradation of monocrotophos suggest a common pathway involving the cleavage of the phosphate ester bond and subsequent breakdown of the crotonamide (B15916) moiety.

Table 1: Potential Microbial Degradation Products of this compound

| Metabolite Name | Chemical Formula | Method of Detection | Potential Precursor |

| Trimethyl phosphate | C₃H₉O₄P | Gas Chromatography-Mass Spectrometry (GC-MS) | Monocrotophos |

| Acetamide, N-acetyl-N-methyl- | C₅H₉NO₂ | Gas Chromatography-Mass Spectrometry (GC-MS) | Monocrotophos |

| O-desmethyl monocrotophos | C₆H₁₂NO₅P | Not specified | Monocrotophos |

| Monomethyl phosphate | CH₅O₄P | Not specified | Monocrotophos |

| Dimethyl phosphate | C₂H₇O₄P | Not specified | Monocrotophos |

| N-methylacetoacetamide | C₅H₉NO₂ | Not specified | Monocrotophos |

It is important to note that the stereochemistry of the (Z)-analog could influence the rate and pathway of microbial degradation, potentially leading to different ratios of metabolites compared to the (E)-isomer. However, without specific studies on the (Z)-analog, this remains a hypothesis.

Volatilization and Atmospheric Fate Modeling of (Z)-Analog Residues

Once in the atmosphere, the fate of the this compound would be governed by photochemical reactions, primarily with hydroxyl radicals (OH•). noaa.gov The atmospheric half-life of a pesticide is dependent on its reaction rate with these radicals. The specific stereochemistry of the (Z)-analog may influence its reactivity and, consequently, its atmospheric persistence. However, without experimental data, it is difficult to quantify the atmospheric half-life of the (Z)-isomer.

Modeling the atmospheric fate of pesticide residues involves considering factors such as emission rates from treated surfaces, atmospheric transport and dispersion, and chemical transformation rates. nih.gov Generic models for pesticide volatilization and atmospheric transport exist, but their application to the (Z)-analog of monocrotophos would require specific input parameters, which are currently unavailable.

Environmental Transport and Distribution Models for this compound

The transport and distribution of the this compound in the environment are influenced by its physicochemical properties, including water solubility, soil sorption characteristics (Koc), and persistence. Monocrotophos is known to be highly soluble in water, which suggests a potential for leaching into groundwater and transport in surface runoff. researchgate.net

Various mathematical models are used to predict the environmental transport and distribution of pesticides. These models, such as HYDRUS and PEARL, simulate processes like advection, dispersion, sorption, and degradation in soil and water. ufz.de However, the accurate parameterization of these models requires specific data for the compound of interest.

For the this compound, key parameters needed for transport modeling include:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter determines the extent of sorption to soil particles, affecting its mobility.

Degradation Half-life (DT50) in soil and water: This indicates the persistence of the compound in different environmental compartments.

Without experimentally determined values for the (Z)-analog, any modeling effort would rely on estimations based on the properties of technical monocrotophos, which could lead to inaccuracies due to potential stereoselective differences in behavior.

Stereoselective Environmental Fate and Persistence of Monocrotophos Isomers

Technical grade monocrotophos is a mixture of (E) and (Z) isomers, with the (Z)-isomer comprising a smaller fraction of the formulation. inchem.org The differential behavior of stereoisomers in the environment is a well-documented phenomenon for many chiral pesticides. These differences can arise from stereoselective interactions with biological systems, such as microbial enzymes, leading to different rates of degradation. researchgate.net

Biochemical Mechanism of Action of Monocrotophos Z Analog in Non Target Biological Systems

Stereoselective Interactions with Cholinesterases

The primary mechanism of toxicity for organophosphate compounds like Monocrotophos (B1676717) is the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are crucial for the termination of nerve impulses through the hydrolysis of the neurotransmitter acetylcholine. The (Z)-analog of Monocrotophos demonstrates stereoselectivity in its interaction with these enzymes, a phenomenon where different stereoisomers of a molecule exhibit varying degrees of reactivity.

Inhibition Kinetics of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by the (Z)-Analog

Detailed kinetic studies are essential to quantify the inhibitory potency of the (Z)-analog against AChE and BChE. While specific kinetic constants for the isolated (Z)-isomer are not extensively documented in publicly available literature, studies on technical grade Monocrotophos, which contains both (Z) and (E) isomers, provide valuable insights.

Monocrotophos has been identified as a competitive inhibitor of AChE in various species, including rats, pigeons, and fish. nih.gov Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. One study determined the bimolecular inhibition constant (Ki) for Monocrotophos with rat brain AChE to be lower than that for pigeon and fish, indicating a higher sensitivity of the rat enzyme to inhibition. nih.gov However, this study did not differentiate between the (Z) and (E) isomers.

To fully understand the stereoselective impact, kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), the equilibrium dissociation constant (K_D), and the half-maximal inhibitory concentration (IC50) for the purified (Z)-analog are required. The IC50 value, in particular, provides a measure of the concentration of an inhibitor needed to reduce the activity of an enzyme by half.

Table 1: Key Kinetic Parameters for Cholinesterase Inhibition

| Parameter | Description | Significance |

| k_on | Association rate constant | Rate at which the inhibitor binds to the enzyme. |

| k_off | Dissociation rate constant | Rate at which the inhibitor-enzyme complex dissociates. |

| K_D | Equilibrium dissociation constant (k_off/k_on) | A measure of the affinity of the inhibitor for the enzyme. A lower K_D indicates higher affinity. |

| IC50 | Half-maximal inhibitory concentration | The concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | Inhibition constant | A measure of the inhibitor's potency; the concentration required to produce half-maximum inhibition. |

This table is for illustrative purposes. Specific values for the (Z)-analog of Monocrotophos are not currently available in the cited literature.

Structural Analysis of Enzyme-Inhibitor Adducts (e.g., Phosphoserine Adducts)

The inhibition of cholinesterases by organophosphates involves the formation of a covalent bond between the phosphorus atom of the inhibitor and the serine residue in the active site of the enzyme. This results in a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine.

Non-Cholinesterase Mediated Biochemical Interactions (e.g., Monoamine Oxidase Inhibition, other enzyme targets)

Beyond its primary action on cholinesterases, Monocrotophos has been noted to interact with other enzyme systems. Notably, it has been identified as an inhibitor of monoamine oxidase (MAO). nih.gov MAOs are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which can have a range of physiological and behavioral effects.

The extent to which the (Z)-analog of Monocrotophos specifically contributes to MAO inhibition, and the kinetic parameters of this interaction, are areas that require further investigation. Understanding these non-cholinesterase targets is crucial for a comprehensive assessment of the biochemical impact of this compound on non-target organisms.

Comparative Biochemical Efficacy and Selectivity of (Z)- and (E)-Monocrotophos Isomers

The existence of (Z) and (E) isomers of Monocrotophos raises important questions about their comparative biochemical efficacy and selectivity. It is well-established in toxicology that stereoisomers of pesticides can exhibit significantly different biological activities. mdpestnet.org One isomer may be more toxic to the target pest, while the other may have a greater impact on non-target organisms. Furthermore, the rate of environmental degradation can differ between isomers.

A direct comparative study of the (Z)- and (E)-isomers of Monocrotophos is necessary to determine which isomer is a more potent inhibitor of AChE and BChE, and whether they exhibit different selectivity profiles for these two enzymes. Such a study would involve determining the kinetic parameters (e.g., IC50, Ki) for each isomer under identical experimental conditions. This information is vital for a more accurate risk assessment of technical grade Monocrotophos, which is a mixture of these isomers. Currently, there is a lack of specific comparative data in the scientific literature to definitively quantify the differences in biochemical efficacy and selectivity between the (Z)- and (E)-isomers of Monocrotophos.

Computational Chemistry and Molecular Modeling Studies of Monocrotophos Z Analog

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net Such studies can elucidate the three-dimensional structure, electron distribution, and reactivity of a compound.

Conformational Analysis and Energy Landscapes of the (Z)-Analog

No specific studies detailing the conformational analysis or the potential energy landscapes for the (Z)-analog of Monocrotophos (B1676717) were identified. This type of analysis would involve calculating the energies of different spatial arrangements (conformers) of the molecule to determine the most stable forms and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with biological targets.

Transition State Modeling for Degradation Pathways

Similarly, literature detailing transition state modeling for the degradation pathways of the (Z)-analog is scarce. This computational technique is used to map out the step-by-step mechanism of chemical reactions, such as hydrolysis, and to calculate the activation energies involved. nih.gov Understanding the degradation of the (Z)-isomer is important for assessing its environmental persistence. While the degradation of Monocrotophos in general has been studied, isomer-specific computational models are not available. researchgate.netoup.comresearchgate.netnih.gov

Molecular Dynamics Simulations of (Z)-Analog-Enzyme Interactions

Molecular dynamics (MD) simulations provide insights into the movement and interaction of molecules over time. researchgate.netmanchester.ac.uk For pesticides like Monocrotophos, MD simulations are invaluable for studying their interaction with target enzymes such as acetylcholinesterase (AChE). researchgate.net

Analysis of Stereoselective Binding Modes

No computational research was found that specifically analyzes the stereoselective binding modes of the (Z)-analog of Monocrotophos to cholinesterases. A comparative study of the (E) and (Z) isomers would be necessary to determine if one binds more favorably or in a different orientation than the other, which could explain differences in their inhibitory potency.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Monocrotophos (Z)-analog in environmental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for precise quantification, particularly in complex matrices like soil or water. Method validation should include recovery tests at varying concentrations and matrix-matched calibration curves to account for interference . For isomer-specific analysis, chiral columns or nuclear magnetic resonance (NMR) spectroscopy may be required to distinguish the Z-analog from its E-isomer .

Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?

Store the compound in airtight containers at -20°C to prevent degradation, as higher temperatures may accelerate isomerization . Use fume hoods and personal protective equipment (PPE) during handling, and avoid alkaline conditions or incompatible materials like brass or stainless steel . Decontaminate spills using wet methods rather than dry sweeping to minimize aerosolization .

Q. What strategies are effective for conducting a comprehensive literature review on this compound?

Use academic search engines like Google Scholar and Microsoft Academic Search with Boolean operators (e.g., "Monocrotophos AND (Z-analog OR isomer)") and filter results by publication date (last 10 years) to prioritize recent studies . Cross-reference citations in review articles and prioritize peer-reviewed journals indexed in PubMed or Web of Science .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across different environmental conditions?

Conduct controlled experiments under standardized parameters (pH, temperature, microbial activity) and use isotopic labeling to track degradation pathways. Compare results with existing data using meta-analysis tools, and identify confounding variables (e.g., soil organic matter content) through multivariate regression . Publish negative results to clarify methodological discrepancies .

Q. What experimental designs are optimal for comparing the neurotoxic effects of this compound with its E-isomer?

Employ a double-blind, randomized study using in vitro neuronal cell lines (e.g., SH-SY5Y) and in vivo models (e.g., zebrafish embryos). Measure acetylcholinesterase inhibition kinetics and oxidative stress biomarkers (e.g., glutathione levels). Use dose-response curves and statistical power analysis to determine sample sizes sufficient for detecting inter-isomer differences .

Q. How should interdisciplinary teams structure collaborative studies on this compound’s ecological impacts?

Define roles using frameworks like PCC (Population, Concept, Context):

- Population : Non-target species (e.g., pollinators) in agricultural ecosystems.

- Concept : Bioaccumulation and trophic transfer dynamics.

- Context : Regions with high monocrotophos usage. Integrate field data (e.g., LC-MS/MS residue analysis) with computational models (e.g., fugacity modeling) to predict long-term ecological risks .

Methodological Challenges and Solutions

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in toxicological studies?

Use generalized additive models (GAMs) or Bayesian hierarchical models to accommodate non-linear trends. Validate assumptions with residual plots and sensitivity analyses. For small datasets, bootstrap resampling can improve reliability .

Q. How can researchers validate the purity of synthesized this compound batches?

Combine chromatographic (HPLC-MS) and spectroscopic (FTIR, NMR) methods to confirm structural integrity. Quantify impurities using external standards and report limits of detection (LOD) and quantification (LOQ) in line with IUPAC guidelines .

Regulatory and Safety Considerations

Q. What toxicological endpoints should be prioritized when assessing this compound for regulatory approval?

Focus on chronic exposure effects, including endocrine disruption and neurodevelopmental toxicity. Align testing protocols with FAO/WHO guidelines for pesticide residues, incorporating in silico toxicogenomics and in vitro high-throughput screening to reduce animal testing .

Q. How do international standards for this compound’s acceptable daily intake (ADI) influence research priorities?

Compare ADI values from regulatory bodies (e.g., EPA, EFSA) with epidemiological data to identify gaps in exposure thresholds. Prioritize studies on sub-chronic effects and sensitive populations (e.g., agricultural workers) to refine risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.